1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide
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Overview
Description
1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with azetidine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and increased yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of L-tyrosine to dopaquinone, a precursor in melanin synthesis. This inhibition can lead to reduced melanin production, which has applications in treating hyperpigmentation disorders .
Comparison with Similar Compounds
Similar Compounds
3-chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl)azetidine-2-one: Exhibits antimicrobial and antiviral activities.
1-[(3-chloro-4-fluorophenyl)methyl]piperazine: Used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents enhances its ability to interact with biological targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2O2/c1-7(17)16-5-8(6-16)12(18)15-9-2-3-11(14)10(13)4-9/h2-4,8H,5-6H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEYRLINZAFUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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